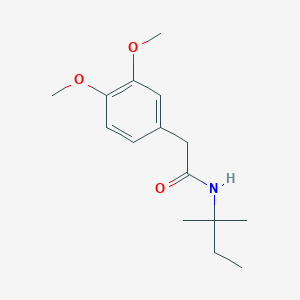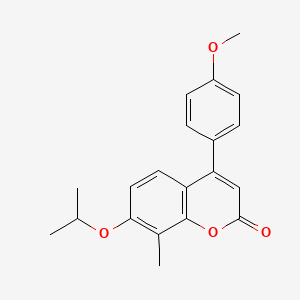
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can have various therapeutic effects.
作用機序
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide selectively inhibits FAAH, which leads to an increase in anandamide levels in the brain. Anandamide is an endocannabinoid that binds to CB1 receptors in the brain, which are involved in pain regulation, mood, and appetite. By increasing anandamide levels, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can activate CB1 receptors and produce various therapeutic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to increase anandamide levels in the brain, which can produce various biochemical and physiological effects. Anandamide is involved in pain regulation, mood, and appetite, and 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation, improve mood, and reduce drug-seeking behavior in animal models of addiction. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has also been shown to increase food intake and reduce anxiety in animal models.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the role of anandamide in various physiological processes. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide is also relatively stable and can be administered orally or intraperitoneally. However, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has some limitations. It has a short half-life and may require multiple doses to produce sustained effects. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can also have off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide. One area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide in the treatment of addiction. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials have shown promising results in the treatment of cannabis dependence. Another area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide in the treatment of pain. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation in animal models, and clinical trials have shown promising results in the treatment of chronic pain. Finally, there is interest in developing more selective FAAH inhibitors that can produce therapeutic effects without off-target effects.
合成法
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can be synthesized by reacting 3,4-dimethoxybenzylamine with 1,1-dimethylpropyl chloroacetate in the presence of potassium carbonate and DMF. The resulting product is then treated with lithium aluminum hydride to reduce the ester group to an alcohol, which is then acetylated with acetic anhydride to yield 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. In preclinical studies, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation, improve mood, and reduce drug-seeking behavior in animal models of addiction. Clinical trials have also shown promising results in the treatment of chronic pain and anxiety disorders.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-6-15(2,3)16-14(17)10-11-7-8-12(18-4)13(9-11)19-5/h7-9H,6,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGYJVODMCSWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)


![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
![1-(4-methylphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5790041.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)

![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
![1-[(10-chloro-9-anthryl)methyl]-4-methylpiperazine](/img/structure/B5790068.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B5790070.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5790091.png)